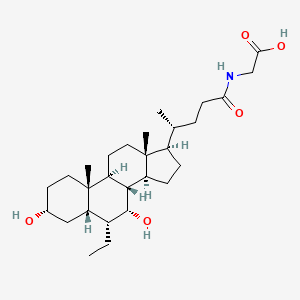
甘氨酸-奥贝胆酸
描述
Glyco-Obeticholic Acid is a conjugated bile acid derivative of Obeticholic Acid, which is a semi-synthetic bile acid analog. Obeticholic Acid is known for its role as a farnesoid X receptor agonist and is used in the treatment of liver diseases such as primary biliary cholangitis and nonalcoholic steatohepatitis . Glyco-Obeticholic Acid is formed by conjugating Obeticholic Acid with glycine, enhancing its solubility and bioavailability.
科学研究应用
Glyco-Obeticholic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study bile acid chemistry and its interactions with various receptors.
Biology: Researchers use it to investigate the role of bile acids in cellular signaling and metabolism.
Medicine: Glyco-Obeticholic Acid is studied for its potential therapeutic effects in liver diseases, metabolic disorders, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
甘氨酸-奥贝胆酸主要通过激活法尼醇 X 受体发挥作用。该受体是一种核受体,调节胆汁酸合成、脂质代谢和葡萄糖稳态。 甘氨酸-奥贝胆酸激活法尼醇 X 受体导致胆汁酸合成抑制、肝脏炎症减少和纤维化减弱 .
类似化合物:
鹅去氧胆酸: 一种天然胆汁酸,具有类似的法尼醇 X 受体激动剂活性,但效力较低。
熊去氧胆酸: 另一种用于治疗肝脏疾病的胆汁酸,但受体选择性不同。
牛磺酸-奥贝胆酸: 奥贝胆酸的牛磺酸缀合衍生物,具有类似的药理特性
独特性: 与母体化合物奥贝胆酸相比,甘氨酸-奥贝胆酸具有增强的溶解度和生物利用度,使其独一无二。 它的甘氨酸缀合还提供了独特的药代动力学特性,使其成为研究和治疗应用中的宝贵化合物 .
生化分析
Biochemical Properties
Glyco-obeticholic acid is formed from obeticholic acid by glycine conjugation in the liver . It can be reconverted back to obeticholic acid by microorganism-mediated deconjugation in the ileum and colon . Obeticholic acid is a first-in-class selective FXR agonist with anticholestatic and hepato-protective properties .
Cellular Effects
Obeticholic acid has been shown to have promising effects on nonalcoholic steatohepatitis (NASH) and its metabolic features . It has been demonstrated to ameliorate NAFLD-related manifestations .
Molecular Mechanism
Obeticholic acid acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor highly expressed in the liver and small intestine and regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
Temporal Effects in Laboratory Settings
The response rate to obeticholic acid, a potential therapeutic agent for non-alcoholic fatty liver disease, is limited. Upregulation of the alternative bile acid synthesis pathway increases the obeticholic acid treatment response rate .
Dosage Effects in Animal Models
Obeticholic acid has been shown to improve adipose indices, glucose tolerance, and steatosis in the presence of milder metabolic disorders while it failed to improve these factors in mice with morbid obesity and diabetes .
Metabolic Pathways
Obeticholic acid modulates host bile acids pool by reducing levels of serum hydrophobic cholic acid (CA) and chenodeoxycholic acid (CDCA), and increasing levels of serum-conjugated bile acids, such as taurodeoxycholic acid (TDCA) and tauroursodesoxycholic acid (TUDCA) in the HFD-fed mice .
Transport and Distribution
The absorption, distribution, metabolism, and excretion (ADME) of obeticholic acid have been studied in healthy volunteers and cirrhotic subjects . A physiologic pharmacokinetic model was developed to quantitatively describe the ADME of obeticholic acid in patients with and without hepatic impairment .
Subcellular Localization
The localization of messenger RNAs (mRNAs) has proven to be a prevalent mechanism used in a variety of cell types in animal development
准备方法
合成路线和反应条件: 甘氨酸-奥贝胆酸的合成涉及奥贝胆酸与甘氨酸的缀合。该过程通常包括活化奥贝胆酸的羧基,然后在碱性条件下与甘氨酸反应。 反应通常在二甲基甲酰胺或二氯甲烷等有机溶剂中进行 .
工业生产方法: 甘氨酸-奥贝胆酸的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以最大限度地提高产率和纯度。 使用高效液相色谱等技术来纯化最终产物 .
化学反应分析
反应类型: 甘氨酸-奥贝胆酸经历各种化学反应,包括:
氧化: 该反应可能发生在羟基上,导致形成酮或醛。
还原: 还原反应可以将羰基转化回羟基。
取代: 羟基可以在适当的条件下被其他官能团取代.
常见试剂和条件:
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 各种卤化剂或亲核试剂可用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致酮的形成,而还原会导致醇的形成 .
4. 科研应用
甘氨酸-奥贝胆酸在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究胆汁酸化学及其与各种受体的相互作用。
生物学: 研究人员使用它来研究胆汁酸在细胞信号传导和代谢中的作用。
医学: 正在研究甘氨酸-奥贝胆酸在肝脏疾病、代谢紊乱和炎症性疾病中的潜在治疗效果。
相似化合物的比较
Chenodeoxycholic Acid: A natural bile acid with similar farnesoid X receptor agonist activity but lower potency.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases but with different receptor selectivity.
Tauro-Obeticholic Acid: A taurine-conjugated derivative of Obeticholic Acid with similar pharmacological properties
Uniqueness: Glyco-Obeticholic Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, Obeticholic Acid. Its glycine conjugation also provides distinct pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPUOZJBFHNSO-FCWTVGIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863239-60-5 | |
| Record name | Glyco-obeticholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCO-OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


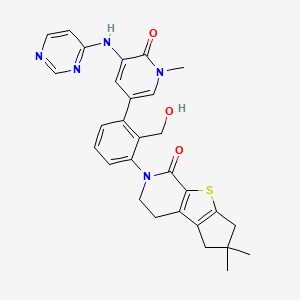
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
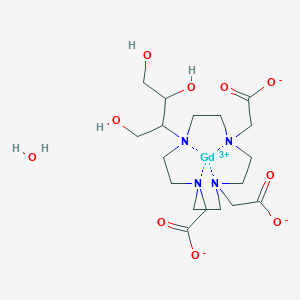
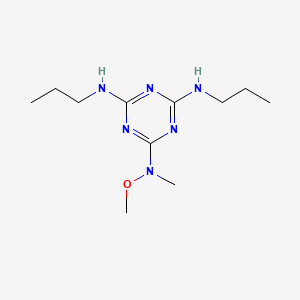
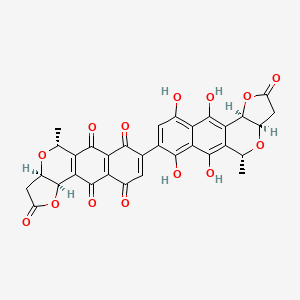
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)


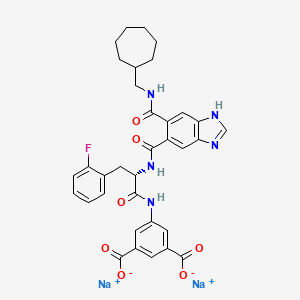
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

